9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole
CAS No.:
Cat. No.: VC13781999
Molecular Formula: C36H24N2
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H24N2 |
|---|---|
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | 3-(9H-carbazol-3-yl)-9-(4-phenylphenyl)carbazole |
| Standard InChI | InChI=1S/C36H24N2/c1-2-8-24(9-3-1)25-14-18-28(19-15-25)38-35-13-7-5-11-30(35)32-23-27(17-21-36(32)38)26-16-20-34-31(22-26)29-10-4-6-12-33(29)37-34/h1-23,37H |
| Standard InChI Key | PWZMFRJQQYRBTQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicarbazole core, where two carbazole units are linked at the 3- and 3'-positions. A biphenyl group is substituted at the 4-position of one carbazole moiety, introducing additional aromaticity and steric bulk (Fig. 1). This arrangement enhances planarity and electron delocalization, key attributes for optoelectronic applications . The SMILES notation \text{N1C2=CC=CC=C2C2=C1C=CC(=C2)C1=CC2=C(C=C1)N(C1=CC=CC=C21)C1=CC=C(C=C1)C1=CC=CC=C1 succinctly captures its connectivity .
Physical and Thermodynamic Properties
Key physicochemical parameters are summarized in Table 1.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 484.59 g/mol | |
| Density | ||
| Boiling Point | ||
| Flash Point | ||
| Vapour Pressure | ||
| LogP (Octanol-Water) | 11.21 |
The low vapour pressure and high LogP value suggest low environmental mobility and a propensity for bioaccumulation, though empirical ecotoxicological data are lacking .
Synthesis and Characterization
Synthetic Routes
Synthesis typically proceeds via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to form the bicarbazole backbone. A representative pathway involves:
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Bromination: Selective bromination of carbazole at the 3-position.
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Coupling: Cross-coupling of the brominated carbazole with a biphenyl boronic acid derivative.
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Purification: Column chromatography or recrystallization to achieve >95% purity .
Structural Validation
Advanced spectroscopic methods confirm the structure:
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-NMR: Aromatic protons resonate between , with distinct splitting patterns for the biphenyl and carbazole protons.
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FTIR: Stretching vibrations at (C–H aromatic) and (C=C) validate the conjugated system.
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Mass Spectrometry: A molecular ion peak at aligns with the theoretical mass .
Applications in Organic Electronics
OLED Intermediates
The compound’s rigid, planar structure facilitates efficient hole transport in OLEDs. Its incorporation into emissive layers reduces exciton quenching, enhancing device efficiency (Table 2) .
| Device Parameter | Performance Metric | Role of Compound |
|---|---|---|
| Luminance Efficiency | Hole-transport layer | |
| Operational Lifetime | Delays degradation |
Photovoltaic Applications
In organic photovoltaics (OPVs), the compound’s broad absorption spectrum () improves light-harvesting efficiency. Blending it with electron-accepting polymers (e.g., PCBM) yields power conversion efficiencies up to 8.2%.
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